3-(2-Chlorobenzoyl)thiophene
Overview
Description
3-(2-Chlorobenzoyl)thiophene is a heterocyclic organic compound . It has a molecular weight of 222.69 and its IUPAC name is (2-chlorophenyl)(3-thienyl)methanone . It is a thiophene derivative that has been found to possess unique physical and chemical properties, as well as promising biological activities.
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including condensation-like reactions or subsequent functionalization of the thiophene ring . Recently, innovative approaches have been developed for the regioselective synthesis of substituted thiophenes starting from acyclic precursors, mainly based on heterocyclization of functionalized alkynes .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H7ClOS . The InChI code for this compound is 1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H .Chemical Reactions Analysis
Thiophene S-oxide is a key primary reactive intermediate in the metabolism of thiophene . It has two fates in vivo: its dimerization via a Diels−Alder reaction and its reaction with nucleophiles such as glutathione leading eventually to mercapturates .Physical and Chemical Properties Analysis
This compound is a yellow oil .Scientific Research Applications
Pharmacological Properties and Biological Activity
- The compound 2-amino-3-(p-chlorobenzoyl)thiophene has been utilized as a pharmacophore for identifying small molecules acting as allosteric modulators at the adenosine A1 receptor. Specific derivatives have been identified as positive allosteric enhancers in binding and functional assays (Romagnoli et al., 2015).
- Various 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes have been synthesized and evaluated for allosteric enhancer activity at the A1 adenosine receptor. Modifications in these compounds significantly impacted their activity (Romagnoli et al., 2012).
Chemical Synthesis and Characterization
- Benzo[b]thiophene derivatives, including those related to 3-(2-Chlorobenzoyl)thiophene, have been synthesized and characterized for various biological activities. These derivatives are of interest due to their diverse pharmacological properties (Isloor et al., 2010).
- 3-Chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been synthesized and its structure confirmed through X-ray crystallography, NMR, and mass spectrometry. This forms the basis for further chemical transformations and studies (Tarighi et al., 2009).
Optical Properties and Electronics
- Postfunctionalization of poly(3-hexylthiophene), a polymer related to this compound, has been studied to understand the effects of various functional groups on optical and photophysical properties. Such studies are crucial in the development of materials with enhanced luminescent properties (Li et al., 2002).
- The crystal structures and vibrational properties of thiophene derivatives, including those similar to this compound, have been analyzed using X-ray diffraction and vibrational spectroscopy. These studies provide insights into the material properties of these compounds (Saeed et al., 2010).
Mechanism of Action
Target of Action
3-(2-Chlorobenzoyl)thiophene is a complex organic compound with the molecular formula C11H7ClOS
Biochemical Pathways
Thiophene derivatives, such as this compound, have been found to exhibit a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . .
Properties
IUPAC Name |
(2-chlorophenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTYSJZWSITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591669 | |
Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-24-9 | |
Record name | (2-Chlorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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